molecular formula C9H11NO2 B1347291 3-(Phenylamino)propanoic acid CAS No. 5652-38-0

3-(Phenylamino)propanoic acid

Cat. No.: B1347291
CAS No.: 5652-38-0
M. Wt: 165.19 g/mol
InChI Key: AQKKRXMVSOXABZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylamino)propanoic acid typically involves the reaction of aniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The process can be summarized as follows:

  • Aniline reacts with acrylonitrile to form 3-(Phenylamino)propionitrile.
  • The nitrile group is then hydrolyzed to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed:

  • Oxidation can yield nitroso or nitro derivatives.
  • Reduction can produce alcohol derivatives.
  • Substitution can result in various substituted phenyl derivatives.

Scientific Research Applications

3-(Phenylamino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3-(Phenylamino)propionic acid: Similar in structure but differs in the position of the amino group.

    Phenylalanine: An amino acid with a similar phenyl group but different functional groups.

    Aniline derivatives: Compounds with similar amino and phenyl groups but different side chains.

Uniqueness: 3-(Phenylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

5652-38-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-(phenylazaniumyl)propanoate

InChI

InChI=1S/C9H11NO2/c11-9(12)6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)

InChI Key

AQKKRXMVSOXABZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)[NH2+]CCC(=O)[O-]

Pictograms

Irritant

sequence

X

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aniline (9.11 mL, 100 mmol) was dissolved in acetonitrile (100 mL) and heated to reflux while β-propiolactone (Sigma, 6.29 mL, 100 mmol) in acetonitrile (20 mL) was added dropwise for 30 minutes. The mixture was refluxed for 3 hours and then stirred overnight at ambient temperature. The mixture was concentrate under reduced pressure, and chromatographed on silica gel eluting with 40-to-100% ethyl acetate in hexane to afford the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 2.69 (t, J=6.27 Hz, 2H), 3.48 (t, J=6.44 Hz, 2H), 6.66 (dd, J=8.81, 1.02 Hz, 2H), 6.75 (t, J=7.46 Hz, 1H), 7.20 (dd, J=8.65, 7.29 Hz, 2H). MS (DCI) m/z 166.05 (M+H)+.
Quantity
9.11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.29 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the connection between 3-(phenylamino)propane-1,2-diol (PAP) and Toxic Oil Syndrome (TOS)?

A: In 1981, a mass food poisoning event known as Toxic Oil Syndrome (TOS) occurred in Spain. The culprit was aniline-denatured rapeseed oil illegally sold as edible olive oil. This oil contained fatty acid anilides and derivatives of PAP. Epidemiological studies strongly suggest that PAP derivatives, formed during oil refining, were the primary toxic agents responsible for TOS [, ].

Q2: How is PAP metabolized in the body?

A: Research using A/J and C57BL/6 mice as models for TOS found that PAP is extensively metabolized, primarily in the liver []. A major metabolic pathway involves the oxidation of PAP to form 2-hydroxy-3-(phenylamino)propanoic acid, the main metabolite found in urine [, ]. Other identified metabolites include 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol and 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid []. Interestingly, the detection of 4-aminophenol and paracetamol conjugates in mouse urine suggests the in vivo formation of potentially toxic quinoneimine PAP derivatives [].

Q3: Are there differences in PAP metabolism between different mouse strains?

A: Studies using A/J and C57BL/6 mice revealed both similarities and differences in PAP metabolism. While both strains predominantly excreted 2-hydroxy-3-(phenylamino)propanoic acid, variations were observed in the relative proportions of other metabolites. For instance, mice treated with (R)-PAP showed a higher proportion of specific metabolites compared to those treated with (S)-PAP []. These findings highlight the potential influence of genetic background on PAP metabolism and toxicity.

Q4: What are the potential toxicological implications of PAP metabolism?

A: The identification of specific PAP metabolites, particularly quinoneimine derivatives, raises concerns about their potential toxicity []. Quinoneimines are electrophilic molecules capable of reacting with cellular nucleophiles like proteins and DNA. This reactivity could lead to cellular damage and contribute to the development of TOS symptoms. Further research is needed to fully elucidate the mechanisms of PAP-induced toxicity and the role of specific metabolites.

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